molecular formula C24H23ClN4O3 B11263885 N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B11263885
M. Wt: 450.9 g/mol
InChI Key: RZXJZQNTKCFBGU-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (Compound ID: G419-0349) is a pyrazolo[1,5-a]pyrazine derivative with a molecular formula of C₂₂H₁₉ClN₄O₃ and a molecular weight of 422.87 g/mol . The compound features a 4-chlorophenethyl group linked to an acetamide moiety and a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethoxyphenyl group. Its stereochemistry is achiral, and it has one hydrogen bond donor and six acceptors .

Properties

Molecular Formula

C24H23ClN4O3

Molecular Weight

450.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C24H23ClN4O3/c1-2-32-20-9-5-18(6-10-20)21-15-22-24(31)28(13-14-29(22)27-21)16-23(30)26-12-11-17-3-7-19(25)8-4-17/h3-10,13-15H,2,11-12,16H2,1H3,(H,26,30)

InChI Key

RZXJZQNTKCFBGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorophenethyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, synthesis, and biological effects based on available literature.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C20H20ClN3O3C_{20}H_{20}ClN_3O_3, and it has a molecular weight of approximately 373.8 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The directed lithiation of simple aromatics and heterocycles has been utilized in the synthesis of various substituted derivatives, including those containing pyrazole moieties .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrazines. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

Research indicates that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Properties

Some derivatives of pyrazolo[1,5-a]pyrazine have demonstrated antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo[1,5-a]pyrazines for their anticancer activity. The results showed that compounds with electron-withdrawing groups, such as chlorine, exhibited enhanced potency against breast cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on inflammatory pathways, a related compound was shown to inhibit NF-kB signaling, leading to reduced expression of pro-inflammatory cytokines. This suggests that this compound may share similar mechanisms .

Research Findings Summary Table

Activity Type Mechanism Reference
AnticancerInduction of apoptosis and cell cycle arrestJournal of Medicinal Chemistry
Anti-inflammatoryInhibition of NF-kB signalingInflammation Research
AntimicrobialInhibition of bacterial growthAntimicrobial Agents and Chemotherapy

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Scaffolds

The pyrazolo[1,5-a]pyrazin-4-one core of the target compound distinguishes it from related heterocyclic systems:

  • Pyrazolo[3,4-d]pyrimidines: Compounds like 3-(4-fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-ylamine (, Compound 17a) feature a pyrazolo-pyrimidine scaffold with a nitrophenyl substituent. Such systems often exhibit lower solubility due to increased planarity and nitro group polarity .
  • Triazolo[1,5-a]pyrimidines : Derivatives such as 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (, Compound 16a) have fused triazole-pyrimidine rings, which enhance thermal stability (mp >340°C) but reduce metabolic stability compared to pyrazolo[1,5-a]pyrazines .
  • Imidazo[1,2-a]pyrimidines: N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide () includes a piperazinyl group, improving water solubility but increasing molecular weight (571.2 g/mol) .

Key Insight : The pyrazolo[1,5-a]pyrazine core balances lipophilicity (logP ~3.5) and hydrogen-bonding capacity, making it favorable for membrane permeability and target engagement .

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison
Compound Core Structure Key Substituents logP MP (°C) Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 4-Chlorophenethyl, 4-ethoxyphenyl 3.50 N/A
15a () Pyrazole-4-carbonitrile 4-Fluorophenyl, nitrophenyl ~2.8* 194–196
17a () Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, nitrophenyl ~1.9* N/A
Example 83 () Chromen-4-one Fluorophenyl, isopropoxy ~4.0* 302–304
4-(4-Chlorophenyl)-3-phenyl-1,2,4-triazole () Triazole Chlorophenyl, nitrophenyl ~3.0* 507

*Estimated based on substituent contributions.

  • Electron-Donating Groups : The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to nitro-substituted analogues (e.g., , a), which have lower logP (~1.9) due to nitro’s electron-withdrawing nature .
  • Chlorophenyl vs.

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